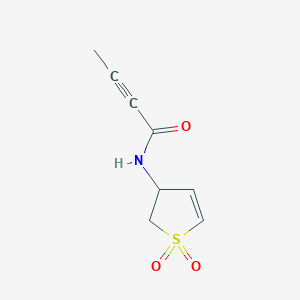
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide, also known as DTBY, is a chemical compound that has been studied for its potential use in scientific research. DTBY has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Mecanismo De Acción
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been found to have various biochemical and physiological effects. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been shown to increase the levels of cAMP in cells, which can lead to the activation of various signaling pathways. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has also been found to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a role in the regulation of inflammation. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been found to have neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has several advantages for use in lab experiments. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide is stable and can be easily synthesized in large quantities. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been found to have low toxicity and has been shown to have a good safety profile in animal studies. However, there are also some limitations to the use of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide in lab experiments. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has a short half-life and is rapidly metabolized in vivo. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide also has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide. One area of research is the development of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide in the treatment of neurodegenerative diseases and cancer. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has also been studied for its potential use in the treatment of inflammatory diseases, and further research in this area is needed to determine its efficacy and safety. Additionally, the mechanism of action of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-bromothiophene-2-carboxylic acid with ethyl acetoacetate, followed by the reaction of the resulting product with sodium hydride and propargyl bromide. The final step involves the reaction of the resulting product with oxalyl chloride and dimethylformamide, resulting in the formation of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has also been studied for its potential use in the treatment of cancer and inflammatory diseases.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-3-8(10)9-7-4-5-13(11,12)6-7/h4-5,7H,6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESWSJLXDFARES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CS(=O)(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
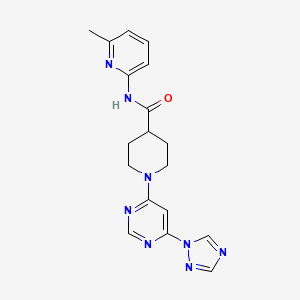
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
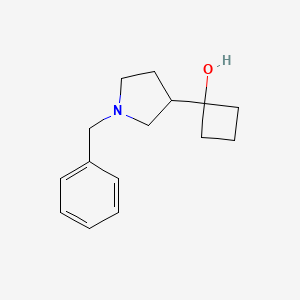
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
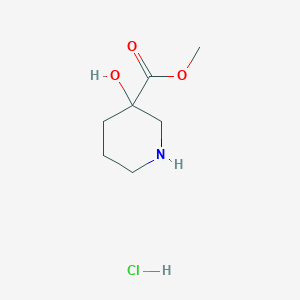
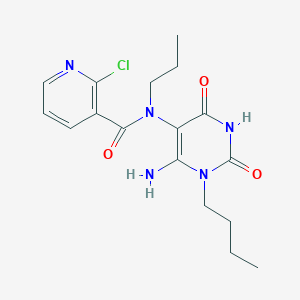

![2-(4-chlorophenoxy)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]acetamide](/img/structure/B2822947.png)